2-[(4-Fluorophenyl)methyl]pent-4-enoic acid
Description
2-[(4-Fluorophenyl)methyl]pent-4-enoic acid is a fluorinated carboxylic acid derivative characterized by a pent-4-enoic acid backbone substituted with a 4-fluorobenzyl group at the second carbon. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical synthesis and materials science. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing reactivity and intermolecular interactions, while the pent-4-enoic acid moiety provides a reactive α,β-unsaturated system for further functionalization .
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13FO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) |
InChI Key |
XWAYSDLPICFZLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: 4-fluorobenzaldehyde reacts with an appropriate alkylating agent to form 4-fluorobenzyl bromide.
Alkylation: The 4-fluorobenzyl bromide is then reacted with pent-4-enoic acid under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid may involve optimized reaction conditions, such as:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 2-[(4-Fluorophenyl)methyl]pentanoic acid.
Reduction: Formation of 2-[(4-Fluorophenyl)methyl]pentane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylpent-4-enoic Acids
Compounds such as 4-(4-bromophenyl)pent-4-enoic acid (2b) and 4-(4-chlorophenyl)pent-4-enoic acid (2c) () differ in the halogen substituent (Br, Cl vs. F). These halogens introduce varying electronic effects:
- Electron-withdrawing strength : CF₃ (in 2e) > Br > Cl > F. This impacts acidity and reactivity in nucleophilic additions. For example, trifluoromethyl groups increase acidity more significantly than fluorine .
- Crystallinity: Isostructural compounds with Cl or F substituents (e.g., compounds 4 and 5 in ) exhibit identical crystal packing despite halogen differences, suggesting minimal steric disruption. However, other studies note halogen-dependent polymorphism (e.g., 3-chloro vs. 3-bromo cinnamic acids), indicating context-dependent behavior .
Amino-Protected Derivatives
Derivatives like (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (3c) and (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (4a) () feature amino-protecting groups (Cbz, Boc). These modifications:
- Alter solubility : Boc-protected derivatives (e.g., 4a) are more lipophilic than carboxylic acid counterparts, enhancing membrane permeability in drug intermediates.
- Influence reactivity: The free carboxylic acid in 2-[(4-fluorophenyl)methyl]pent-4-enoic acid enables direct conjugation or salt formation, whereas esterified versions (e.g., 4c) require hydrolysis for further functionalization .
Pharmaceutical Impurities and Metabolites
The compound 5-(4-fluorophenyl)-2-[(4-fluorophenylamino)(4-hydroxyphenyl)methyl]pent-4-enoic acid () is an impurity in Ezetimibe synthesis. Key differences include:
- Biological activity : Such impurities may exhibit unintended receptor interactions, underscoring the importance of structural precision in drug design .
α,β-Unsaturated Acids with Varied Backbones
4-(4-Methylphenyl)amino-4-oxobut-2-enoic acid () and 4-(4-bromophenyl)-4-oxo-but-2-enoic acid () replace the pent-4-enoic acid backbone with shorter (butenoyl) chains and incorporate oxo groups. These changes:
- Modify conjugation : The α,β-unsaturated ketone in enhances electrophilicity, facilitating Michael additions more readily than the carboxylic acid in the target compound.
- Impact applications: Oxo derivatives are often used as biochemical reagents or intermediates in heterocyclic synthesis, whereas pent-4-enoic acids are prioritized for enantioselective lactone formation () .
Key Data and Structural Comparisons
Biological Activity
2-[(4-Fluorophenyl)methyl]pent-4-enoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a pent-4-enoic acid backbone with a 4-fluorobenzyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C12H13F O2
- Molecular Weight : 208.23 g/mol
- IUPAC Name : 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid
Biological Activity Overview
Research indicates that 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Significant research has focused on the anticancer effects of this compound. It has been found to induce apoptosis in cancer cells through several mechanisms, including the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS).
The biological activity of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Apoptosis Induction : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, it promotes programmed cell death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in ACS Chemical Reviews examined the effects of various derivatives of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid on cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity against breast cancer cells, with IC50 values as low as 8 µM reported for specific derivatives .
Table 2: IC50 Values for Various Derivatives
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Original Compound | 15 | MCF-7 (Breast Cancer) |
| Fluoro-substituted derivative | 8 | MCF-7 |
| Methylated derivative | 12 | HeLa (Cervical Cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
